![molecular formula C19H22BrF3N6O2 B529349 N-(2-(Trifluoromethoxy)-4-bromobenzyl)-1-(4-(methylamino)-6-methyl-1,3,5-triazine-2-yl)piperidine-4-carboxamide](/img/structure/B529349.png)
N-(2-(Trifluoromethoxy)-4-bromobenzyl)-1-(4-(methylamino)-6-methyl-1,3,5-triazine-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK2188931B is a novel and potent soluble epoxide hydrolase (sEH) inhibitor. sEH inhibition exerts beneficial effects on cardiac function and ventricular remodeling post-MI, and direct effects on fibrosis and hypertrophy in cardiac cells.
Scientific Research Applications
Discovery and Optimization
The compound has been identified as a potent inhibitor in the field of medicinal chemistry. Specifically, it was discovered as a soluble epoxide hydrolase inhibitor, identified through high-throughput screening using encoded library technology. Its structural components, particularly the triazine heterocycle and phenyl group substitution, are essential for its potency and selectivity. This discovery has led to its use as a tool compound for in vivo investigations in various disease models (Thalji et al., 2013).
Synthesis and Biological Evaluation
In another application, similar compounds have been synthesized and evaluated for their biological activities. For example, a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides demonstrated favorable inotropic activity, showing the potential of such compounds in medicinal applications (Liu et al., 2009).
Novel Synthesis Techniques
The compound's framework has also been utilized in the synthesis of new chemical structures for exploring pharmacological properties. A study demonstrated the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from visnaginone and khellinone, leading to potential applications in cyclooxygenase inhibition, and providing analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Glycine Transporter Inhibition
Further research identified derivatives of this compound as glycine transporter 1 inhibitors. These findings contribute to our understanding of their pharmacokinetics and the increase in cerebrospinal fluid concentration of glycine, indicating potential applications in neuroscience and pharmacology (Yamamoto et al., 2016).
Antimicrobial Applications
Moreover, derivatives have been synthesized and characterized for their antimicrobial activities. These compounds exhibited moderate to good activities against various bacterial and fungal strains, demonstrating the potential for developing new antimicrobial agents (Jadhav et al., 2017).
properties
Product Name |
N-(2-(Trifluoromethoxy)-4-bromobenzyl)-1-(4-(methylamino)-6-methyl-1,3,5-triazine-2-yl)piperidine-4-carboxamide |
---|---|
Molecular Formula |
C19H22BrF3N6O2 |
Molecular Weight |
503.3 g/mol |
IUPAC Name |
N-[[4-bromo-2-(trifluoromethoxy)phenyl]methyl]-1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H22BrF3N6O2/c1-11-26-17(24-2)28-18(27-11)29-7-5-12(6-8-29)16(30)25-10-13-3-4-14(20)9-15(13)31-19(21,22)23/h3-4,9,12H,5-8,10H2,1-2H3,(H,25,30)(H,24,26,27,28) |
InChI Key |
PVTFEAGMCGMRRS-UHFFFAOYSA-N |
SMILES |
O=C(C1CCN(C2=NC(C)=NC(NC)=N2)CC1)NCC3=CC=C(Br)C=C3OC(F)(F)F |
Canonical SMILES |
CC1=NC(=NC(=N1)N2CCC(CC2)C(=O)NCC3=C(C=C(C=C3)Br)OC(F)(F)F)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GSK2188931B; GSK 2188931B; GSK-2188931B; GSK-2188931; GSK 2188931; GSK2188931. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.